(S)-3-(Thiophen-2-ylthio)butanoic acid
Overview
Description
(S)-3-(Thiophen-2-ylthio)butanoic acid is a useful research compound. Its molecular formula is C8H10O2S2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biohydrolysis
(S)-3-(Thiophen-2-ylthio)butanoic acid is effectively prepared through whole-cell enzymatic hydrolysis. This method, using bacterial strains expressing nitrile hydratase and amidase activities, successfully converts (S)-3-(thiophen-2-ylthio)butanenitrile to the corresponding acid, with the substrate also acting as an inducer of enzymatic activity. This approach is more successful than chemical hydrolysis methods (Gelo-Pujic et al., 2006).
TRPV1 Channel Modulation
4-(Thiophen-2-yl)butanoic acid serves as a cyclic substitute for the unsaturated alkyl chain in capsaicin, leading to the development of a new class of TRPV1 channel modulators. These compounds, particularly derivatives 1 and 10, are efficient TRPV1 agonists with potential for therapeutic applications (Aiello et al., 2016).
Solar Cell Applications
In the field of solar energy, derivatives of this compound are used in molecular engineering of organic sensitizers. These sensitizers, when anchored onto TiO2 films, demonstrate high efficiency in photon to current conversion, contributing significantly to the advancement of dye-sensitized solar cells (Kim et al., 2006).
Electrochromic Properties
Octanoic acid 2-thiophen-3-yl-ethyl ester, a derivative, is utilized in the creation of electrochromic conducting polymers. These polymers, synthesized through electrochemical homopolymerization, exhibit transitions leading to color changes with potential applications in display technology (Sacan et al., 2006).
Antifungal and Antibiotic Applications
Thiobutacin, a novel butanoic acid derivative, has been identified as an effective antifungal and antioomycete antibiotic. This compound shows promising activity against various phytopathogenic organisms, indicating its potential use in agriculture and medicine (Lee et al., 2004).
Properties
IUPAC Name |
(3S)-3-thiophen-2-ylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFRIHCTBGQTC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)SC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436445 | |
Record name | (S)-3-(Thiophen-2-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133359-80-5 | |
Record name | (3S)-3-(2-Thienylthio)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133359-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-(Thiophen-2-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-thiophen-2-ylsulfanylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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